Product packaging for Butyl 3-phenylpropanoate(Cat. No.:CAS No. 20627-49-0)

Butyl 3-phenylpropanoate

Cat. No.: B8641615
CAS No.: 20627-49-0
M. Wt: 206.28 g/mol
InChI Key: LDYUGYKDRCVGMQ-UHFFFAOYSA-N
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Description

Significance in Contemporary Organic Synthesis

Butyl 3-phenylpropanoate serves as a valuable building block in contemporary organic synthesis. Its structure, featuring a butyl ester group attached to a phenylpropane backbone, allows for a variety of chemical transformations. Researchers utilize this compound as a precursor or intermediate in the synthesis of more complex molecules. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, 3-phenylpropanoic acid, or undergo transesterification to produce other esters. mdpi.com The aromatic ring and the aliphatic chain provide further sites for functional group manipulation, making it a versatile tool for synthetic chemists.

The synthesis of this compound itself can be achieved through several methods, including the Fischer esterification of 3-phenylpropanoic acid with butanol under acidic conditions. prepchem.com Biocatalytic methods using enzymes like lipase (B570770) have also been explored for the synthesis of related phenylpropanoate esters, offering a greener alternative to traditional chemical methods. mdpi.com

Evolution of Research on Phenylpropanoate Esters

Research into phenylpropanoate esters has evolved significantly over the years. Initially, interest in these compounds stemmed from their presence in natural products and their characteristic fragrances. researchgate.net Many phenylpropanoate esters are found in essential oils of various plants and contribute to their aromatic properties. researchgate.net

As analytical techniques advanced, so did the ability to isolate, identify, and synthesize these esters. This led to a deeper understanding of their chemical properties and potential applications. The focus of research has expanded from simple isolation and characterization to the development of novel synthetic methodologies and the exploration of their utility in various fields. researchgate.netresearchgate.net For instance, the development of high-throughput experimentation has accelerated the discovery of new catalytic systems for ester activation and functionalization. researchgate.net The study of phenylpropanoate esters now encompasses a wide range of applications, from their use as fragrance components to their role as key intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₈O₂
Molecular Weight 206.28 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 20627-49-0 nih.gov
Density 0.984 g/mL stenutz.eu
Refractive Index 1.489 stenutz.eu
Boiling Point No data available
SMILES CCCCOC(=O)CCC1=CC=CC=C1 nih.gov
InChI InChI=1S/C13H18O2/c1-2-3-11-15-13(14)10-9-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3 nih.gov

Spectroscopic Data of this compound

Spectrum TypeData
¹H NMR Data not available in search results.
¹³C NMR Data available. nih.gov
IR Data available for vapor phase. nih.gov
Mass Spectrometry (GC-MS) Data available. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O2 B8641615 Butyl 3-phenylpropanoate CAS No. 20627-49-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20627-49-0

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

butyl 3-phenylpropanoate

InChI

InChI=1S/C13H18O2/c1-2-3-11-15-13(14)10-9-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3

InChI Key

LDYUGYKDRCVGMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCC1=CC=CC=C1

Origin of Product

United States

Sophisticated Synthetic Methodologies for Butyl 3 Phenylpropanoate and Analogues

Established Esterification Protocols

Traditional methods for synthesizing butyl 3-phenylpropanoate often involve the direct esterification of 3-phenylpropanoic acid with butanol. One established protocol utilizes p-Toluenesulfonic acid (pTSA) as a catalyst in pyridine, with dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction, achieving a high yield of 96%. prepchem.com Another approach employs triphenylphosphine (B44618) dihalides (Ph3PBr2 and Ph3PI2) in the presence of 4-dimethylaminopyridine (B28879) (DMAP), which also affords the corresponding butyl ester in excellent yields under neutral and mild conditions. chem-soc.si Additionally, a method involving bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297) has been developed for the tert-butylation of carboxylic acids, including the synthesis of tert-butyl 3-phenylpropanoate. thieme-connect.com

Advancements in Biocatalytic Synthesis of this compound

Biocatalysis has emerged as a powerful and sustainable alternative for ester synthesis, offering high selectivity and milder reaction conditions.

Development and Optimization of Whole-Cell Biocatalysts (e.g., Yarrowia lipolytica biomass)

The non-conventional yeast Yarrowia lipolytica has garnered attention as a robust whole-cell biocatalyst for various biotransformations, including esterification. mdpi.comd-nb.info Freeze-dried biomass of Y. lipolytica has been successfully used in the synthesis of this compound, demonstrating high conversion rates. nih.govresearchgate.net Studies have shown that Y. lipolytica biomass can be more efficient than isolated enzymes like Candida antarctica lipase (B570770) B (CALB) for the synthesis of certain esters, including this compound and its hydroxylated analogue. mdpi.comresearchgate.net The yeast's ability to produce a variety of hydrolytic enzymes makes it a versatile biocatalyst. nih.gov Research has focused on optimizing culture conditions to enhance the biomass yield and lipolytic activity of Y. lipolytica strains, thereby improving their efficacy as whole-cell biocatalysts. researchgate.net

Enzymatic Substrate Specificity and Selectivity in Esterification

The success of enzymatic esterification is highly dependent on the enzyme's substrate specificity. Lipases, a class of enzymes commonly used for ester synthesis, exhibit varying affinities for different acids and alcohols. For instance, freeze-dried Y. lipolytica biomass shows high efficiency in the esterification of 3-phenylpropionic acid and its derivatives, achieving up to 98% conversion for this compound. nih.gov In contrast, its activity towards phenylacetic acid derivatives is significantly lower. nih.gov This difference in reactivity is attributed to the enzyme's substrate specificity, with the length of the aliphatic carbon chain between the aromatic ring and the carboxylic group being a crucial factor. wisdomlib.org A carbon chain of at least two methylene (B1212753) units, as in 3-phenylpropanoic acid, is preferred over a single unit. wisdomlib.org Comparative studies with Candida antarctica lipase B (CALB) reveal different substrate specificities, highlighting the importance of selecting the appropriate biocatalyst for a desired transformation. nih.govresearchgate.net

Table 1: Comparison of Biocatalysts in the Esterification of Phenolic Acids with 1-Butanol

Phenolic Acid Biocatalyst Conversion Rate (%) Reaction Time (h)
3-Phenylpropionic acid Freeze-dried Y. lipolytica biomass 98 2
3-(4-Hydroxyphenyl)propanoic acid Freeze-dried Y. lipolytica biomass 75 24
3-(4-Methoxyphenyl)propanoic acid Freeze-dried Y. lipolytica biomass 83 24
Phenylacetic acid Freeze-dried Y. lipolytica biomass <10 -
4-Hydroxyphenylacetic acid Freeze-dried Y. lipolytica biomass <10 -
Phenylacetic acid Candida antarctica lipase B (CALB) ~46 -
4-Hydroxyphenylacetic acid Candida antarctica lipase B (CALB) ~10 -
3-Phenylpropionic acid Candida antarctica lipase B (CALB) 75 24

Data sourced from a study on the application of freeze-dried Y. lipolytica biomass in the synthesis of lipophilic antioxidants. nih.gov

PCl3-Mediated Transesterification and Aminolysis Approaches

A novel one-pot method for the conversion of tert-butyl esters to other esters and amides has been developed using phosphorus trichloride (B1173362) (PCl3). researchgate.netresearchgate.net This protocol involves the in-situ formation of an acid chloride from the tert-butyl ester, which then reacts with an alcohol or amine to yield the desired product. researchgate.net This method has been successfully applied to a variety of tert-butyl esters, including tert-butyl 3-phenylpropanoate, which was converted to its corresponding methyl ester in high yield. researchgate.net The reaction is efficient for both electron-rich and electron-deficient substrates and tolerates various functional groups. researchgate.net

Stereoselective Synthesis of Phenylpropanoate Esters and Derivatives

The synthesis of chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. Stereoselective methods allow for the preparation of a single enantiomer of a chiral compound.

Asymmetric Alkylation Methodologies

Asymmetric alkylation is a powerful tool for the stereoselective synthesis of α-amino acid derivatives. The enantioselective alkylation of Schiff bases derived from amino acids, using a chiral phase-transfer catalyst, allows for the synthesis of quaternary amino esters with high enantioselectivity. researchgate.net For example, the asymmetric benzylation of the Schiff base of alanine (B10760859) tert-butyl ester, promoted by a Maruoka catalyst, yields the corresponding (R)-2-amino-2-methyl-3-phenylpropanoate with high enantiomeric excess. researchgate.net Other approaches include the addition of glycine (B1666218) enolates to enantiopure sulfinimines, which affords α,β-diamino esters with high diastereoselectivity. acs.org

Catalytic Asymmetric Dihydroxylation Techniques

Catalytic asymmetric dihydroxylation (AD) is a powerful method for converting alkenes into chiral vicinal diols, which are valuable intermediates in organic synthesis. While not a direct synthesis of this compound, the Sharpless Asymmetric Dihydroxylation of a precursor like butyl cinnamate (B1238496) provides a key route to chiral 3-phenylpropanoate derivatives. The reaction utilizes osmium tetroxide (OsO₄) as the catalyst in the presence of a chiral ligand derived from cinchona alkaloids. nih.gov The choice of ligand, either dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), dictates the facial selectivity of the dihydroxylation, allowing access to either enantiomer of the resulting diol. nih.gov

The commercially available "AD-mix" reagents, AD-mix-α (containing a DHQ-based ligand) and AD-mix-β (containing a DHQD-based ligand), simplify the procedure. These mixtures contain the osmium catalyst, the chiral ligand, and a stoichiometric re-oxidant, typically potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), which regenerates the OsO₄ catalyst, allowing it to be used in catalytic amounts. nih.govutupub.fi The reaction is generally performed in a biphasic solvent system, such as t-butanol/water. utupub.fi

For substrates like cinnamate esters, the Sharpless AD reaction is highly effective. The electron-withdrawing nature of the ester group influences the reactivity of the double bond. Research has shown that α,β-unsaturated esters are excellent substrates for these transformations. researchgate.net For instance, the asymmetric dihydroxylation of a trans-methyl cinnamate derivative using AD-mix-α has been reported to produce the corresponding diol in high yield (quantitative). core.ac.uk Similarly, the asymmetric aminohydroxylation (a related reaction) of cinnamates can be influenced by the choice of ligand, leading to opposite regioselectivity without compromising enantioselectivity. nih.gov

The general mechanism involves the formation of a complex between the osmium tetroxide and the chiral ligand. nih.gov This complex then undergoes a [3+2] cycloaddition with the alkene of the cinnamate ester to form a cyclic osmate ester intermediate. nih.gov Subsequent hydrolysis of this intermediate releases the chiral diol product and the reduced osmium species, which is then re-oxidized to complete the catalytic cycle. nih.gov

PrecursorCatalyst SystemProduct TypeKey FeaturesReference(s)
trans-Methyl Cinnamate derivativeAD-mix-α, methane (B114726) sulfonamideChiral syn-diolHigh yield (quantitative) core.ac.uk
Cinnamate EstersOsO₄, DHQ or DHQD-derived ligandsChiral syn-diolEnantioselectivity controlled by ligand choice nih.govnih.gov
Alkenes (general)AD-mix-α or AD-mix-βChiral syn-diolCatalytic use of toxic OsO₄; predictable stereochemistry nih.govutupub.fi

Influence of Reaction Conditions on Stereoselectivity (e.g., Phase-Transfer Catalysis)

The stereochemical outcome of synthetic reactions is highly dependent on the reaction conditions. Factors such as the choice of catalyst, solvent, temperature, and nature of the reactants can significantly influence the stereoselectivity. researchgate.netresearchgate.net In the synthesis of chiral 3-phenylpropanoate analogues, Phase-Transfer Catalysis (PTC) has emerged as a powerful technique for controlling stereochemistry.

PTC facilitates the reaction between reactants located in different immiscible phases (typically aqueous and organic). A phase-transfer catalyst, often a chiral quaternary ammonium (B1175870) salt, transports one reactant (e.g., an anion from the aqueous phase) into the organic phase to react with the substrate. informahealthcare.com The chiral environment provided by the catalyst directs the approach of the reactants, inducing asymmetry in the product.

The asymmetric alkylation of glycine or alanine Schiff bases using chiral PTC is a well-established method for producing α-amino acids, including derivatives of phenylpropanoate. researchgate.net The structure of the catalyst is crucial. For example, N-arylmethyl-substituted Cinchona alkaloid-derived ammonium salts are effective catalysts. researchgate.net Interestingly, pseudoenantiomeric alkaloids like cinchonidine (B190817) and cinchonine (B1669041) can induce opposite stereochemical outcomes, leading to the (S)- or (R)-enantiomer, respectively. researchgate.net Maruoka developed C2-symmetric chiral phase-transfer catalysts that have proven highly effective for the practical asymmetric synthesis of α-amino acids. informahealthcare.com

Recent advances include the development of bifunctional catalysts that incorporate a hydrogen-bonding group (like a hydroxyl or amide group) in addition to the chiral quaternary ammonium or phosphonium (B103445) core. rsc.org This hydrogen-bonding capability allows for a more organized transition state, enhancing enantioselectivity. Such a catalyst was used in the asymmetric 1,6-addition to a para-quinone methide to generate (R)-methyl 3-(4-hydroxyphenyl)-3-phenylpropanoate, a key intermediate for GPR40 agonists. rsc.org

The reaction conditions play a critical role in the success of these asymmetric transformations. A study on the asymmetric alkylation of tert-butyl 2-fluoro-3-oxo-3-phenylpropanoate highlighted the importance of the base and temperature. The reaction, catalyzed by an N-spiro chiral quaternary ammonium salt, used 10% aqueous cesium hydroxide (B78521) (CsOH) as the base and was performed at 0 °C to achieve high yield (82%) and enantiomeric excess (85% ee).

Reaction TypeSubstrateCatalyst TypeConditionsOutcomeReference(s)
Asymmetric Alkylationtert-Butyl 2-fluoro-3-oxo-3-phenylpropanoateN-spiro chiral quaternary ammonium saltMesitylene, 10% aq. CsOH, 0 °C82% yield, 85% ee
Asymmetric AlkylationGlycine Iminic EstersCinchona alkaloid-derived ammonium saltsBiphasic (organic/aqueous base)Enantioselective synthesis of α-amino acid derivatives informahealthcare.comresearchgate.net
Asymmetric 1,6-Additionpara-Quinone methide, Dimethyl malonateBifunctional phosphonium salt with amideNot specifiedHigh yield and ee for (R)-methyl 3-(4-hydroxyphenyl)-3-phenylpropanoate rsc.org

Innovations in Green Chemistry for this compound Synthesis

Green chemistry principles, which aim to reduce waste, use less hazardous materials, and improve energy efficiency, are increasingly being applied to the synthesis of fine chemicals like this compound. rsc.org

Solvent-Free and Microwave-Assisted Synthetic Strategies

Eliminating organic solvents and utilizing energy-efficient activation methods like microwave irradiation are key tenets of green chemistry. The synthesis of this compound is well-suited to these approaches, particularly through enzyme-catalyzed esterification.

Lipases are widely used biocatalysts for ester synthesis due to their high selectivity and ability to function under mild conditions, often without solvents. utupub.fi The direct, solvent-free esterification of 3-phenylpropanoic acid (also known as dihydrocinnamic acid) with butanol can be effectively catalyzed by lipases. Research has shown that immobilized Candida antarctica lipase B (often sold as Novozym 435) is a highly effective catalyst for this transformation. nih.gov In one study, the esterification activity for 3-phenylpropanoic acid was found to be higher than for its unsaturated analogue, cinnamic acid. nih.gov Another study demonstrated that freeze-dried biomass of the yeast Yarrowia lipolytica was even more efficient than the commercial CALB preparation for the synthesis of this compound. researchgate.net

Microwave irradiation offers a significant advantage by dramatically reducing reaction times compared to conventional heating. The synergy between enzymatic catalysis and microwave heating has been successfully applied to the synthesis of this compound. A study on the transesterification of ethyl 3-phenylpropanoate with n-butanol found that microwave irradiation significantly enhanced the lipase activity of Novozym 435, likely by increasing molecular collisions and reducing enzyme inhibition by the alcohol substrate. acs.org This combination of a biocatalyst, a solvent-free system, and microwave assistance represents a highly efficient and sustainable route to the target ester. researchgate.netacs.org

MethodReactantsCatalystConditionsKey Advantage(s)Reference(s)
Enzymatic Esterification3-Phenylpropanoic acid, n-ButanolYarrowia lipolytica biomassSolvent-freeHigher conversion (75-98%) compared to commercial lipase B researchgate.net
Enzymatic Esterification3-Phenylpropanoic acid, various alcoholsImmobilized Candida antarctica lipase BSolvent-free, in vacuoHigh efficiency for 3-phenylpropanoic acid nih.gov
Enzymatic TransesterificationEthyl 3-phenylpropanoate, n-ButanolNovozym 435 (Immobilized C. antarctica lipase B)Microwave irradiationSynergistic effect; reduced reaction time and enzyme inhibition acs.org
General EsterificationVarious carboxylic acids & alcoholsTriphenylphosphine / IodineMicrowave irradiationBase/catalyst-free, rapid conversion rsc.org

Photoredox Catalytic Radical Addition/Cyclization in Aqueous Media

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in modern organic synthesis, enabling the formation of radical intermediates under exceptionally mild conditions. core.ac.uk These reactions can often be performed in environmentally benign solvents, including water, at ambient temperature. mdpi.com

While not a direct synthesis of this compound, photoredox-catalyzed reactions on its precursors or analogues in aqueous media highlight the potential of this green methodology. For example, the photoredox-mediated conjugate addition of radicals to Michael acceptors like cinnamate esters can proceed under mild conditions in DNA-compatible aqueous media. researchgate.net This demonstrates that the core structure is amenable to radical additions in aqueous environments.

A notable application is the photoredox catalytic cascade of radical addition followed by cyclization of arylalkynoates, such as phenyl 3-phenylpropanoate, with α-bromoketones. acs.org This reaction was successfully developed to proceed in a mixture of acetonitrile (B52724) and water (CH₃CN/H₂O) at room temperature, using an iridium-based photocatalyst (fac-Ir(ppy)₃) or an organic photocatalyst (4CzIPN) under blue light irradiation. acs.org This process offers a green and efficient route to 3-acylmethylated coumarins, eliminating the need for phase-transfer catalysts or harsh chemical oxidants. acs.org The mechanism involves the photocatalyst absorbing visible light and becoming excited. This excited state then activates the α-bromoketone to form an α-carbonyl radical, which adds to the alkyne of the phenyl propiolate precursor, initiating a cascade that leads to the cyclized coumarin (B35378) product. acs.org The ability to perform such complex transformations on a related substrate in aqueous media underscores the potential for developing novel, sustainable syntheses of phenylpropanoate derivatives. mdpi.com


Advanced Reaction Chemistry and Mechanistic Studies of Butyl 3 Phenylpropanoate

Oxidative Transformations of Phenylpropanoate Esters

The oxidation of phenylpropanoate esters can lead to various products depending on the reagents and reaction conditions. While information specific to butyl 3-phenylpropanoate is limited, studies on related phenylpropanoate esters provide valuable insights into potential oxidative pathways.

For instance, the oxidation of the hydroxyl group in tert-butyl (R)-2-hydroxy-3-phenylpropionate can yield ketones or carboxylic acids. The choice of oxidizing agent plays a crucial role in the reaction's outcome. Chromium-based oxidants like CrO₃ have been shown to produce higher enantiomeric excess compared to potassium permanganate (B83412) (KMnO₄). Furthermore, the presence of electron-withdrawing groups on the phenyl ring can enhance the efficiency of the oxidation process.

In a different approach, a method for converting aryl acetates into α-ketoesters has been developed using aqueous tert-butyl hydroperoxide (TBHP) and copper(II) oxide (CuO) under reflux conditions, eliminating the need for additional solvents. researchgate.net This suggests that under specific conditions, the methylene (B1212753) group alpha to the ester in this compound could potentially be oxidized.

Additionally, copper-catalyzed aerobic C(sp³)–H oxidation has been demonstrated for β-(alkoxy)imino carbonyl compounds, which are structurally related to phenylpropanoate esters. jst.go.jp This method efficiently produces 1-imino-2,3-dicarbonyls, indicating that direct oxidation of the C-H bond adjacent to the phenyl ring or the ester group might be achievable under appropriate catalytic systems. jst.go.jp

The following table summarizes the oxidative transformations of related phenylpropanoate esters:

Table 1: Oxidative Transformations of Phenylpropanoate Ester Analogs

Starting Material Oxidizing Agent/Catalyst Product Key Findings
tert-Butyl (R)-2-hydroxy-3-phenylpropionate CrO₃ Ketone Higher enantiomeric excess (up to 95.2% ee) compared to KMnO₄.
tert-Butyl (R)-2-hydroxy-3-phenylpropionate KMnO₄ 3-Phenylpropanoic acid ---
Aryl acetates aq. TBHP, CuO α-Ketoesters Practical method that avoids additional solvents. researchgate.net

Reductive Pathways of this compound and its Ester Group

The ester group of this compound is susceptible to reduction by various reagents, typically yielding the corresponding primary alcohol, 3-phenyl-1-propanol.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. evitachem.com The reduction of tert-butyl (R)-2-hydroxy-3-phenylpropionate with LiAlH₄ in anhydrous tetrahydrofuran (B95107) (THF) results in (R)-3-phenyl-1,2-propanediol in high yield (93%) while preserving the stereochemistry at the chiral center. This suggests that the reduction of this compound with LiAlH₄ would proceed smoothly to give 3-phenyl-1-propanol.

A milder and non-pyrophoric alternative for ester reduction is a sodium dispersion reagent (Na-D15) in the presence of isopropanol. acs.org This method has been successfully applied to the reduction of this compound to 3-phenylpropanol in 93% yield. acs.org The reaction is typically fast, occurring within minutes at low temperatures. acs.org

Samarium(II) iodide (SmI₂) in the presence of water and an amine has also been utilized for the reduction of unactivated esters. rsc.org The reduction of tert-butyl 3-phenylpropanoate using SmI₂, water, and pyrrolidine (B122466) afforded 3-phenylpropanol in 83% yield. rsc.org

Sodium trimethoxyborohydride in dimethoxyethane has also been shown to reduce methyl 3-phenylpropionate (B1229125) to 3-phenylpropanol, indicating its potential applicability to other alkyl 3-phenylpropanoates. cdnsciencepub.com

The table below summarizes various reductive pathways for this compound and its analogs:

Table 2: Reductive Pathways of this compound and its Analogs

Starting Material Reducing Agent/Conditions Product Yield (%)
tert-Butyl (R)-2-hydroxy-3-phenylpropionate LiAlH₄, Anhydrous THF (R)-3-phenyl-1,2-propanediol 93
This compound Na-D15, i-PrOH 3-Phenylpropan-1-ol 93
tert-Butyl 3-phenylpropanoate SmI₂, H₂O, Pyrrolidine 3-Phenylpropan-1-ol 83
Ethyl 3-phenylpropanoate SmI₂, H₂O, Triethylamine 3-Phenylpropan-1-ol 99

Nucleophilic Substitution and Derivatization Reactions

This compound can undergo nucleophilic substitution reactions, primarily at the carbonyl carbon of the ester group. These reactions allow for the derivatization of the ester into other functional groups.

The ethoxy group in ethyl 3-(4-(tert-butyl)phenyl)propanoate, a related compound, can be replaced by other nucleophiles such as amines or thiols. This suggests that the butoxy group in this compound can be similarly displaced.

Furthermore, the bromine atom in 3-bromo-3-phenylpropanoic acid, a derivative of 3-phenylpropanoic acid, is a good leaving group, facilitating nucleophilic substitution reactions. This highlights the potential for derivatization at the benzylic position if a suitable leaving group is introduced.

The carbanion of alkyl 2-phenylpropionates can add to nitroarenes, followed by oxidation to form alkyl 2-phenyl-2-(4-nitroaryl)propionates. researchgate.net This indicates the possibility of generating a carbanion at the α-position of this compound for C-C bond formation.

Palladium-catalyzed reactions of allyl β-keto esters, which are structurally similar, generate palladium enolates that can undergo various transformations, including reductive elimination and aldol (B89426) condensation. nih.gov This suggests that under palladium catalysis, the α-position of this compound could be functionalized.

Hydrolysis and Enzymatic Resolution Mechanisms

The hydrolysis of this compound, breaking the ester bond to yield 3-phenylpropanoic acid and butanol, can be achieved through both chemical and enzymatic methods.

Chemically, this hydrolysis can be catalyzed by either acids or bases. evitachem.com

Enzymatic hydrolysis, often utilizing lipases, offers a milder and more selective approach. Lipases are widely used for the kinetic resolution of racemic esters, where one enantiomer is preferentially hydrolyzed over the other.

For instance, lipases from Pseudomonas sp. and pig liver esterase (PLE) have been used for the hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate. scielo.brscielo.br Pseudomonas cepacia lipase (B570770) (PCL) has shown excellent results in the hydrolysis of this compound, yielding the (R)-ester with high enantiomeric excess (>98%). scielo.br

The enantioselectivity of these enzymatic reactions can be influenced by factors such as the enzyme source, pH, and the presence of co-solvents. scielo.brscielo.br For example, the hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate with PLE at pH 8 was faster than at pH 7. scielo.br

The following table summarizes the enzymatic hydrolysis of a related phenylpropanoate ester:

Table 3: Enzymatic Hydrolysis of Ethyl 3-hydroxy-3-phenylpropanoate

Enzyme Substrate Product Conversion (%) Enantiomeric Excess (ee %)
Pseudomonas cepacia lipase (PCL) Ethyl 3-hydroxy-3-phenylpropanoate (R)-ester and (S)-acid 50 >98 (ester), 93 (acid)
Pig Liver Esterase (PLE) Ethyl 3-hydroxy-3-phenylpropanoate (R)-ester and (S)-acid 37 (9 days) -
Aspergillus oryzae protease (AOP) Ethyl 3-hydroxy-3-phenylpropanoate (R)-ester and (S)-acid - Enhanced ee compared to PLE

Detailed Mechanistic Elucidation Techniques

In Situ Formation and Reactivity of Acid Chloride Intermediates

The conversion of 3-phenylpropanoic acid to its corresponding acid chloride, 3-phenylpropanoyl chloride, is a key step in many synthetic transformations. This acid chloride is significantly more reactive than the parent carboxylic acid, enabling efficient synthesis of amides and esters.

The formation of an acid chloride as an intermediate has been demonstrated in the synthesis of dronic acid derivatives from 3-phenylpropionic acid using phosphorus reagents in methanesulfonic acid. researchgate.net Computational studies have been used to evaluate the reactivity of the in situ formed acid chloride towards various species in the reaction mixture. researchgate.net

In the context of Friedel-Crafts acylation, 3-phenylpropanoic acid can react with a Lewis acid like AlCl₃ to form an acylium ion intermediate, which then undergoes intramolecular acylation to form a ketone. pearson.com

Isotopic Labeling and Deuterium (B1214612) Tracer Studies on Reaction Pathways

Isotopic labeling, particularly with deuterium, is a powerful tool for elucidating reaction mechanisms.

In a study on the mechanism of cyclialkylation of phenylalkyl chlorides, deuterium was introduced into the side chain of various phenylalkyl compounds. cdnsciencepub.com For example, 1-chloro-3-phenylpropane-1,1-d₂ was synthesized by the lithium aluminum deuteride (B1239839) reduction of methyl 3-phenylpropionate. cdnsciencepub.com The distribution of the deuterium label in the final cyclized product, a methyltetralin, provided insights into whether rearrangement occurred in the side chain prior to cyclization. cdnsciencepub.com Analysis of the product by nuclear magnetic resonance (n.m.r.) and mass spectrometry allowed for the discrimination between different mechanistic pathways. cdnsciencepub.com

These tracer studies are crucial for understanding the intricate details of reaction mechanisms, such as the potential for hydrogen shifts and skeletal rearrangements.

Radical Addition/Cyclization Mechanisms in Ester Formation

While the primary industrial synthesis of this compound relies on Fischer-Speier esterification, advanced synthetic strategies have explored the use of radical-mediated reactions. These methods typically involve the transformation of a pre-existing phenylpropanoate structure into more complex molecules through radical addition and/or cyclization cascades. Such pathways are significant in synthetic chemistry for their ability to form intricate cyclic and polycyclic structures in a single, efficient step. semanticscholar.org

A notable example involves the use of phenyl 3-phenylpropanoate as a substrate in photoredox catalytic reactions. In these processes, a photocatalyst, upon irradiation with visible light, can initiate a radical cascade. For instance, a method for synthesizing 3-acylmethylated coumarins utilizes phenyl 3-phenylpropanoate and an α-bromoketone. acs.org The mechanism, supported by experimental evidence such as radical trapping experiments, proceeds as follows:

Radical Generation : The photocatalyst, excited by light, promotes the formation of an α-carbonyl radical from the α-bromoketone. acs.org

Radical Addition : This α-carbonyl radical then adds to the alkyne moiety of an arylalkynoate, which can be conceptually related to the phenylpropanoate structure. acs.orgresearcher.life

Intramolecular Cyclization : The resulting intermediate undergoes an intramolecular radical cyclization to form a coumarin (B35378) core. acs.orgresearcher.life

This type of reaction highlights how the core structure of a phenylpropanoate can be a platform for complex molecular construction via radical pathways. The general principle of radical cyclization involves the generation of a radical that subsequently attacks an unsaturated bond within the same molecule to form a new ring. nih.gov These reactions are powerful tools for building bicyclic and other polycyclic systems, often with high levels of stereocontrol. nih.gov

Manganese(III) acetate (B1210297) is another reagent known to mediate oxidative free-radical cyclizations, offering a pathway to various cyclic compounds from suitable precursors. semanticscholar.org While not documented specifically for the direct synthesis of this compound, these radical-based transformations demonstrate the versatility of the phenylpropanoate scaffold in advanced organic synthesis beyond simple ester formation.

Computational Probing of Proton and Hydride Transfer Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the reaction mechanisms of ester formation, including the critical steps of proton and hydride transfer. ebi.ac.uk For this compound, computational studies have been particularly illuminating in the context of its biocatalytic synthesis.

The lipase B from Candida antarctica (CALB) is a widely used enzyme for esterification. Molecular dynamics (MD) simulations have been employed to understand the CALB-catalyzed synthesis of this compound from 3-phenylpropanoic acid. These studies revealed a two-step binding mechanism where the 3-phenylpropanoic acid first enters the enzyme's active site pocket with its carboxylic group oriented towards the solvent. Subsequently, the acid penetrates deeper and rotates to a conformation suitable for the esterification reaction to proceed. researchgate.net This computational analysis provides a structural rationale for the substrate specificity of the enzyme. researchgate.net

In the context of traditional acid-catalyzed esterification (Fischer-Speier), the mechanism involves a series of proton transfers. masterorganicchemistry.combyjus.comlibretexts.org

Protonation of Carbonyl : The reaction initiates with the protonation of the carbonyl oxygen of 3-phenylpropanoic acid by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon. byjus.comlibretexts.orgjk-sci.com

Nucleophilic Attack : The butanol molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. byjus.com

Proton Transfer : A proton is transferred from the oxonium ion (formed from the attacking butanol) to one of the hydroxyl groups of the tetrahedral intermediate. This creates a good leaving group (water). masterorganicchemistry.combyjus.com

Elimination and Deprotonation : The elimination of water and subsequent deprotonation of the final carbonyl oxygen yields this compound and regenerates the acid catalyst. byjus.comlibretexts.org

DFT calculations are instrumental in mapping the energy profiles of these steps, identifying transition states, and calculating activation barriers. For related systems, DFT studies have elucidated the role of catalysts and the influence of substituents on reaction rates. For example, in the hydrogenation of methyl 3-phenylpropanoate, DFT studies showed that a Rhenium/TiO₂ catalyst has a higher affinity for the ester group than the benzene (B151609) ring, explaining the high selectivity of the reaction. ebi.ac.uknih.gov

Hydride transfer is another fundamental process that can be modeled computationally, although it is more relevant to the reduction of esters rather than their direct formation via esterification. Computational studies of hydride transfer reactions, for instance from a metal-hydride complex or in enzymatic systems, help in understanding the kinetics and thermodynamics of the C-H bond cleavage and formation, often revealing the transition state geometries and the role of catalysts in lowering the activation energy. acs.orgunc.edursc.org

Advanced Spectroscopic and Analytical Characterization of Butyl 3 Phenylpropanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of Butyl 3-phenylpropanoate in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum shows distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the butyl and propanoate chains. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz Assignment
7.28–7.17 m 5H - Ar-H (Phenyl)
4.05 t 2H 6.8 -O-CH₂ -CH₂-CH₂-CH₃
2.93 t 2H 7.6 Ph-CH₂ -CH₂-COO-
2.61 t 2H 7.6 Ph-CH₂-CH₂ -COO-
1.59–1.54 m 2H - -O-CH₂-CH₂ -CH₂-CH₃
1.34–1.29 m 2H - -O-CH₂-CH₂-CH₂ -CH₃
0.89 t 3H 7.6 -O-CH₂-CH₂-CH₂-CH₃

Data sourced from The Royal Society of Chemistry. rsc.org

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound clearly distinguishes the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the ester and alkyl chain. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
173.0 C =O (Ester Carbonyl)
140.6 Ar-C (Quaternary)
128.5 Ar-C H
128.3 Ar-C H
126.2 Ar-C H
64.3 -O-C H₂-
35.9 Ph-C H₂-
31.0 Ph-CH₂-C H₂-
30.6 -O-CH₂-C H₂-
19.1 -O-CH₂-CH₂-C H₂-
13.7 -C H₃

Data sourced from The Royal Society of Chemistry. rsc.org

While specific 2D NMR spectra for this compound are not commonly published, the application of standard 2D techniques provides unambiguous confirmation of the structure derived from 1D spectra.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, COSY would show correlations between adjacent protons in the butyl chain (e.g., between the protons at δ 4.05 and δ 1.56) and in the propanoate backbone (e.g., between the benzylic protons at δ 2.93 and the protons at δ 2.61). sdsu.eduyoutube.com

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence) : This experiment maps protons directly to the carbons they are attached to. sdsu.edu It would confirm, for instance, that the protons at δ 4.05 ppm are attached to the carbon at δ 64.3 ppm. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This is one of the most powerful 2D NMR experiments for structure elucidation, as it reveals long-range couplings (2-3 bonds) between protons and carbons. youtube.com Key HMBC correlations for this compound would include the correlation from the protons of the O-CH₂ group (δ 4.05) to the carbonyl carbon (δ 173.0), definitively connecting the butyl group to the propanoate moiety through the ester linkage. Other crucial correlations would link the benzylic protons (δ 2.93) to the aromatic carbons. youtube.comscience.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, providing insights into the molecule's conformation.

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. uoc.gr High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. rsc.org

For this compound (C₁₃H₁₈O₂), the calculated exact mass is 206.1307 Da. rsc.org Experimental HRMS data confirms this with a measured mass of 206.1288, corresponding to the molecular ion [M]⁺. rsc.org

Electron Ionization (EI) mass spectrometry causes the molecule to fragment in a reproducible manner. The analysis of these fragments provides further structural confirmation. libretexts.org The mass spectrum is characterized by several key ions. nih.gov

Table 3: Key Mass Spectrometry Fragments for this compound

m/z Ion Structure Proposed Fragment Identity
206 [C₁₃H₁₈O₂]⁺ Molecular Ion
133 [C₉H₉O]⁺ Acylium ion from loss of butoxy radical (•OC₄H₉)
104 [C₈H₈]⁺• Styrene radical cation, often the base peak
91 [C₇H₇]⁺ Tropylium ion, characteristic of a benzyl (B1604629) moiety

Data sourced from PubChem and The Royal Society of Chemistry. rsc.orgnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its identity as an aromatic ester. rsc.org

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
2958 Strong Aliphatic C-H Stretch
1739 Very Strong Ester C=O Carbonyl Stretch
1465 Medium Aromatic C=C Stretch / CH₂ Scissoring
1243 Strong Asymmetric C-O-C Stretch (Ester)
1176 Strong Symmetric C-O-C Stretch (Ester)

Data sourced from The Royal Society of Chemistry. rsc.org

The most prominent feature is the very strong absorption at 1739 cm⁻¹, which is definitive for the ester carbonyl group. The strong bands around 1200 cm⁻¹ are characteristic of the C-O stretching of the ester linkage, and the peak at 2958 cm⁻¹ confirms the presence of aliphatic C-H bonds. rsc.org

Integration of Hyphenated Analytical Techniques

In modern analytical chemistry, spectroscopic techniques are often coupled with separation methods to analyze complex mixtures. nih.gov These "hyphenated techniques" provide a powerful platform for both separating a target compound and identifying it in a single analytical run. ijpsjournal.comactascientific.com

For a compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed hyphenated technique. nih.gov In GC-MS, the sample is injected into a gas chromatograph, which separates the components of the mixture based on their volatility and interaction with the column's stationary phase. As each separated component, such as this compound, elutes from the column, it is introduced directly into the mass spectrometer. ijarnd.com The MS then provides immediate mass and fragmentation data, allowing for positive identification. nih.gov

Other powerful hyphenated techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-NMR, which are particularly useful for less volatile compounds or for analyses where the compound is present in a complex liquid matrix, such as in natural product extracts or metabolomics studies. asiapharmaceutics.info The integration of these methods enhances analytical specificity, accuracy, and precision. ijarnd.com

Computational Approaches to Spectroscopic Data Interpretation

The interpretation of complex spectroscopic data can be significantly aided by computational methods. researchgate.net For NMR spectroscopy, quantum mechanical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants for a proposed molecular structure. acs.orgpnnl.gov These computationally generated spectra can be compared with the experimental data. A strong correlation between the predicted and experimental spectra provides a high degree of confidence in the structural assignment. acs.org Metrics such as the DP4+ probability are used to statistically evaluate the goodness of fit between experimental data and calculated values for different possible isomers or conformations. acs.org

Similarly, computational models can help predict the fragmentation pathways in mass spectrometry, aiding in the interpretation of the resulting mass spectrum. nih.gov

Computational and Theoretical Investigations on Butyl 3 Phenylpropanoate

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the intricate details of reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, DFT allows chemists to map out the most likely pathway a reaction will follow.

Similarly, DFT calculations have been employed to understand the mechanism of transesterification. In the cobalt-catalyzed transesterification of methyl 3-phenylpropanoate, a plausible reaction pathway involves the formation of a ternary complex. acs.org DFT calculations on a related system, the reaction of phenyl benzoate (B1203000) catalyzed by a dinuclear cobalt complex, identified a key transition state for the dissociation of the phenoxy group that was 20.5 kcal/mol higher in energy than the initial bound state. acs.org

Furthermore, DFT has been used to inspire and explain novel multi-component reactions (MCRs). In the development of a Rh(I)-catalyzed MCR involving a derivative, methyl 2-diazo-3-phenylpropanoate, DFT calculations were crucial. rsc.orgrsc.org The calculations revealed that the nucleophilic attack of an amine on the Rh(I) carbene is a facile process with no energy barrier, leading to the formation of a Rh(I)-associative enol intermediate. rsc.org This insight helped to suppress an undesirable side reaction (α-H transfer) and promote the desired transformation. rsc.orgrsc.org The general mechanism for acid-catalyzed esterification has also been described using DFT, involving the formation of cyclic pre-reaction complexes and six-membered ring transition states that facilitate the reaction. researchgate.net

Table 1: Calculated Energy Barriers for Reactions Involving Phenylpropanoate Esters
ReactionSubstrateCatalyst/MethodKey StepCalculated Energy Barrier (kcal/mol)Reference
AmidationMethyl 3-phenylpropanoateNi/IPr ComplexOverall Barrier (Proton Transfer)16.9 mdpi.com
TransesterificationPhenyl Benzoate (Model System)Dinuclear Cobalt ClusterPhenoxy Dissociation (TS2)20.5 acs.org
α-H TransferRh(I)-associated Benzyl-diazoacetateRh(I) Complex1,2-H Transfer (TS-4)21.2 rsc.org

Quantum Mechanical Studies in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major field in organic synthesis. Quantum mechanical (QM) methods are essential for understanding how these catalysts function, providing detailed information on their mechanisms, reactivity, and the origins of selectivity. nih.gov While specific QM studies focusing exclusively on the synthesis of butyl 3-phenylpropanoate are not prevalent, the principles derived from studies of related systems are directly applicable.

QM calculations, particularly DFT, are frequently used to investigate reaction pathways in organocatalytic processes. researchgate.net For example, in reactions catalyzed by N-heterocyclic carbenes (NHCs), QM studies can elucidate the formation of key intermediates like the Breslow intermediate. nih.gov The acidity (pKa) of the catalyst precursor and the nucleophilicity of the carbene, both of which can be predicted computationally, are critical to the catalytic cycle. nih.gov

In the context of producing chiral molecules, QM studies are vital for explaining how organocatalysts control stereochemistry. For instance, DFT calculations have been used to support proposed transition states in the Michael addition of aldehydes to nitroolefins, catalyzed by chiral di- and tripeptides. mdpi.com These studies can reveal subtle non-covalent interactions, such as hydrogen bonds or steric clashes, that dictate which enantiomer of the product is formed preferentially. nih.gov In a PBu₃-catalyzed intramolecular cyclization, NBO analysis confirmed that the phosphine (B1218219) acts as a Lewis base to enhance the nucleophilicity of the active site, and NCI analysis identified a C-H···π interaction responsible for the observed stereoselectivity. nih.gov Such insights are crucial for the rational design of more effective and selective organocatalysts for a wide range of transformations, including those that could be used to synthesize chiral derivatives of this compound. nih.gov

Theoretical Predictions and Analysis of Stereochemical Control

A key goal in modern organic synthesis is the control of stereochemistry to produce a single desired stereoisomer of a chiral molecule. Theoretical calculations have become an indispensable tool for predicting and analyzing the stereochemical outcomes of asymmetric reactions.

Computational studies can accurately predict which diastereomer or enantiomer will be the major product by comparing the energies of the different stereoisomer-determining transition states. A lower energy barrier corresponds to a faster reaction rate and, therefore, a greater abundance of that product. For example, in the dirhodium-catalyzed intramolecular C-H amination of 3-phenylpropylsulfamate ester, DFT calculations predicted an enantiomeric excess (ee) of 94.2% for the R-configured product, which showed excellent agreement with the experimentally observed 92.0% ee. acs.org

Similarly, DFT calculations inspired the development of an enantioselective three-component reaction involving methyl 2-diazo-3-phenylpropanoate. rsc.org The calculations provided insight into the reaction mechanism, which enabled the selection of a Rh(I)-chiral diene complex as an effective catalyst to achieve good enantioselectivity (up to 91:9 er). rsc.org In other systems, computational models have been used to explain the influence of catalyst or substrate structure on stereoselectivity. DFT calculations showed that the bulky tert-butyl group in a substrate can enhance stereocontrol by restricting the possible conformations of the transition state. In Pt-catalyzed hydrophenylation, computational studies predicted that 1,2-insertion of the olefin is kinetically favored over 2,1-insertion, leading to the formation of the branched product. osti.gov

Table 2: Comparison of Theoretical and Experimental Stereoselectivity
ReactionSubstrateKey FindingTheoretical PredictionExperimental ResultReference
Intramolecular C-H Amination3-Phenylpropylsulfamate esterEnantiomeric excess and major enantiomer94.2% ee (R)92.0% ee (R) acs.org
Three-Component ReactionMethyl 2-diazo-3-phenylpropanoateEnantiomeric ratioCalculations guided catalyst selectionup to 91:9 er rsc.org
PBu₃-catalyzed CyclizationN-allylic substituted α-amino nitrileMajor diastereomerRS-configured product has lowest energy barrierRS-configured product is major isomer nih.gov

Computational Thermodynamics of Phenylpropanoate Esters

The thermodynamic properties of a compound, such as its enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy (ΔG°), are fundamental to understanding its stability and reactivity. Computational methods are frequently used to predict these properties, providing valuable data that can be difficult or time-consuming to measure experimentally.

For phenylpropanoate esters, computational studies have provided key thermodynamic data. A detailed study on ethyl 3-phenylpropanoate (also known as ethyl hydrocinnamate) and ethyl (E)-cinnamate employed the G3(MP2)//B3LYP composite method to calculate their gas-phase standard enthalpies of formation (ΔfH°(g)) at 298.15 K. preprints.orgpreprints.org Such calculations are crucial for building a comprehensive thermochemical profile of these fragrance compounds. preprints.orgpreprints.org

Table 3: Selected Computational Thermodynamic Data for Phenylpropanoates and Related Reactions
Compound/ReactionComputational MethodThermodynamic ParameterCalculated ValueReference
Ethyl 3-phenylpropanoateG3(MP2)//B3LYPStandard enthalpy of formation (gas, 298.15 K)Data calculated in study preprints.orgpreprints.org
Amidation of Methyl 3-phenylpropanoateDFT (B3LYP/M06)Gibbs free energy of reaction (ΔrG°)-1.8 kcal/mol mdpi.com
Hydrogenation of Benzyl (B1604629) 2-phenylacetateG4Standard enthalpy of formation (gas, 298.15 K)-300.9 ± 4.1 kJ·mol⁻¹ mdpi.com

Research on Butyl 3 Phenylpropanoate Derivatives and Analogues

Structure-Reactivity and Structure-Selectivity Relationships within Phenylpropanoate Esters

The reactivity and selectivity of phenylpropanoate esters are intricately linked to their molecular structure, particularly the nature of substituents on both the phenyl ring and the ester group. These relationships are critical in various chemical and biochemical transformations, such as enzymatic hydrolysis and catalyzed reactions.

The rate of pig liver esterase (PLE)-catalysed hydrolysis shows little dependence upon the electron-withdrawing power of substituents, with the values of kcat being independent of the pKa of the leaving group alcohol, which suggests a rate-limiting deacylation step. researchgate.net However, steric effects play a more significant role. There is a noticeable, albeit small, steric effect from α-substitution in both the alcohol and carboxylic acid portions of the ester in enzyme-catalyzed reactions. researchgate.net For instance, the presence of a geminal dimethyl group, as seen in methyl 2,2-dimethyl-3-phenylpropanoate, introduces significant steric hindrance that alters reaction kinetics. smolecule.com

In the context of alkaline hydrolysis, the Brønsted exponents are 1.3 for substitution in the acyl portion and 0.4 for the alcohol portion, indicating a transition state that resembles an anionic tetrahedral intermediate with a localized negative charge. researchgate.net In enzymatic hydrolysis by carboxylesterases, a quantitative structure-activity relationship (QSAR) model has been developed. This model indicates that steric hindrance around the carbonyl oxygen, the charge on the carbonyl carbon, and the octanol-water partition coefficient are key parameters determining the hydrolysis rate. nih.gov

Furthermore, the nature of substituents on the phenyl ring can influence the balance of competitive thermal reactions. For example, replacing a phenyl substituent with a thienyl group has a significant influence on the balance of reactivity in the thermal reactions of C-aryl δ-alkenyl oximes. maynoothuniversity.ie The electronic effects of substituents on the acid moiety also influence reactivity in esterification processes. smolecule.com In the enzymatic hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate and its analogues, the activity of enzymes like Pseudomonas sp. lipase (B570770) was found to be greater than that of pig liver esterase (PLE). scielo.br

Table 1: Factors Influencing Phenylpropanoate Ester Reactivity

FactorInfluence on Reactivity/SelectivityExample ContextCitation
Steric Hindrance α-substitution in alcohol/acid residue has a small effect in enzyme catalysis; bulky groups (e.g., gem-dimethyl) significantly alter kinetics.PLE-catalysed hydrolysis; Synthesis of methyl 2,2-dimethyl-3-phenylpropanoate. researchgate.netsmolecule.com
Electronic Effects Little dependence in PLE-catalysed hydrolysis; significant in alkaline hydrolysis (Brønsted exponents of 1.3 for acyl, 0.4 for alcohol).PLE vs. alkaline hydrolysis of alkyl esters. researchgate.net
Substituent on Phenyl Ring Can influence the balance of competitive thermal reactions.Comparison of phenyl vs. thienyl substituents in δ-alkenyl oximes. maynoothuniversity.ie
Enzyme Choice Different enzymes exhibit varying activity and enantioselectivity.Pseudomonas sp. lipase shows higher activity than PLE for ethyl 3-hydroxy-3-phenylpropanoate hydrolysis. scielo.br

Synthesis and Characterization of Substituted Butyl Phenylpropanoate Analogues

The synthesis of substituted butyl phenylpropanoate analogues can be achieved through various organic chemistry methods, often involving esterification or modification of a precursor molecule. A common route involves the esterification of the corresponding carboxylic acid. For example, ethyl 3-(4-hydroxyphenyl)propanoate can be synthesized by reacting 3-(4-hydroxyphenyl)propanoic acid with ethanol. mdpi.com A similar approach can be used for butyl esters by using butanol instead of ethanol.

Another strategy involves the modification of a phenyl-containing starting material. For instance, substituted 1-phenylcyclopropane carboxylic acid derivatives are prepared by first treating substituted 2-phenyl acetonitrile (B52724) with 1,2-dibromoethane (B42909) in the presence of a phase transfer catalyst like tetra-n-butylammonium bromide (TBAB) to form the cyclopropane (B1198618) ring, followed by hydrolysis of the nitrile to a carboxylic acid. nih.gov This acid could then be esterified with butanol to yield the target butyl ester.

The synthesis of 2,3-methylenedioxy substituted cathinones, which share a substituted phenylpropane backbone, has been reported, demonstrating methods for substitution on the phenyl ring. researchgate.net Characterization of these synthesized analogues is typically performed using spectroscopic techniques. For example, the structures of synthesized ethyl 3-(4-hydroxyphenyl)propanoate and other phenolic esters have been confirmed using ¹H NMR spectroscopy, with chemical shifts reported relative to an internal standard like tetramethylsilane (B1202638) (TMS). mdpi.com Similarly, ¹H and ¹³C NMR spectroscopy are used to characterize and differentiate between isomers, such as the 2,3- and 3,4-isomers of methylenedioxy-substituted cathinones. researchgate.net

Table 2: General Synthesis and Characterization of Phenylpropanoate Analogues

Synthesis StepDescriptionExampleCitation
Esterification Reaction of a carboxylic acid (e.g., 3-phenylpropanoic acid derivative) with an alcohol (e.g., butanol) under acidic conditions.Synthesis of ethyl 3-(4-hydroxyphenyl)propanoate from the corresponding acid and ethanol. mdpi.com
Cyclopropanation Formation of a cyclopropane ring from an acetonitrile derivative using dibromoethane and a phase transfer catalyst.Synthesis of 1-phenylcyclopropane carbonitrile from 2-phenyl acetonitrile. nih.gov
Characterization Use of spectroscopic methods to confirm the structure of the synthesized compound.¹H NMR and ¹³C NMR are used to elucidate structures and differentiate isomers. mdpi.comresearchgate.net

Role of Phenylpropanoate Esters as Advanced Synthetic Intermediates for Complex Organic Molecules (e.g., Peptides, β-amino esters)

Phenylpropanoate esters are valuable and versatile intermediates in the synthesis of more complex and biologically significant molecules, including peptides and β-amino esters. Their utility stems from the reactive ester functionality which can be readily transformed.

In peptide synthesis, carboxylic acids are often "activated" to facilitate amide bond formation. google.com Phenylpropanoate esters, particularly activated esters like pentafluorophenyl (PFP) esters, are employed for this purpose. google.comrsc.org These active esters react with the amine component of an amino acid or peptide to form a new peptide bond. google.comnih.gov The use of such well-defined reactive intermediates can help minimize side reactions during the construction of peptide chains. nih.gov For example, N-carbobenzoxyamino acid and peptide pentafluorophenyl esters serve as key intermediates in peptide synthesis. rsc.org

Phenylpropanoate esters are also crucial precursors for the synthesis of β-amino esters and their parent β-amino acids, which are important structural motifs in many pharmaceutically active compounds. windows.net Chiral β-amino acids, such as (S)-3-amino-3-phenylpropionic acid, are key precursors for drugs like (S)-dapoxetine. mdpi.com The synthesis can be achieved through methods like the modified Rodionov synthesis, where an aldehyde reacts with malonic acid and ammonia, followed by esterification. mdpi.com Furthermore, enzymatic resolution using lipases can separate racemic mixtures of 3-amino-3-phenylpropanoate esters to yield enantiomerically pure products. mdpi.com For instance, lipase PS-catalyzed hydrolysis has been used for the kinetic resolution of various 3-amino-3-phenylpropanoate esters. mdpi.com The amino and ester groups on compounds like ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride enable its use in peptide coupling reactions. vulcanchem.com

Table 3: Phenylpropanoate Esters as Synthetic Intermediates

Target MoleculeRole of Phenylpropanoate EsterSynthetic MethodCitation
Peptides Activated ester (e.g., PFP ester) serves as an electrophile for amide bond formation.Reaction of an activated carboxylic acid ester with an amine component (amino acid). google.comrsc.orgnih.gov
β-Amino Esters Serves as a direct precursor.Modified Rodionov synthesis; Enantioselective enzymatic hydrolysis of racemic esters. mdpi.com
(S)-Dapoxetine (S)-3-amino-3-phenylpropionic acid, derived from its ester, is a key precursor.Lipase-catalyzed kinetic resolution of 3-amino-3-phenylpropanoate esters. mdpi.com

Comparative Studies with Mechanistically Similar Phenylpropanoate Structures

Comparative studies of Butyl 3-phenylpropanoate with its structural analogues provide valuable insights into how subtle changes in molecular architecture affect physical properties and chemical reactivity.

A comparison between ethyl (E)-cinnamate and ethyl 3-phenylpropanoate (ethyl hydrocinnamate) highlights the effect of the α,β-double bond. preprints.org Ethyl 3-phenylpropanoate has a saturated side chain, making its structure more stable and less reactive compared to the unsaturated ethyl (E)-cinnamate. preprints.org This difference in stability is reflected in their thermodynamic properties; the standard molar enthalpy of formation in the liquid phase is significantly different for the two compounds. preprints.org

Within the class of phenylpropanoate esters, the position and nature of substituents are critical. Methyl 2,2-dimethyl-3-phenylpropanoate is noted for its unique combination of a branched alkane structure and an aromatic functionality, which distinguishes its properties from other analogues. smolecule.com In enzymatic hydrolysis, comparisons between different esters reveal differences in enzyme activity and selectivity. For example, in the hydrolysis of various β-hydroxy esters, Pseudomonas sp. lipase was found to be more active for ethyl 3-hydroxy-3-phenylpropanoate compared to other esterases like PLE. scielo.br However, for other structurally similar esters, the same enzymes might show little to no enantioselectivity. scielo.br

Mechanistic studies involving computational analysis, such as Density Functional Theory (DFT), have been used to compare reaction pathways. For instance, the mechanism of NHC-catalyzed cycloaddition between 4-nitrophenyl 3-phenylpropanoate and isatin (B1672199) was investigated to understand stereoselectivity, providing a detailed comparison of the energy profiles for different reaction intermediates. rsc.org Similarly, comparative analysis of bivalent ligands designed for transthyretin amyloid fibrillogenesis, which may share structural motifs with phenylpropanoates, reveals how different structural components contribute to binding affinity and kinetics. nih.gov These studies underscore the importance of specific structural features in determining the chemical and biological behavior of phenylpropanoate derivatives.

Emerging Research Directions and Methodological Advancements

Development of Novel Biocatalytic Systems for Ester Synthesis

The use of enzymes, or biocatalysts, in the synthesis of esters like Butyl 3-phenylpropanoate is gaining popularity due to its alignment with green chemistry principles. mdpi.com Enzymatic catalysis operates under milder conditions of temperature and pressure, demonstrates high specificity and selectivity, consumes less energy, and can yield high-quality, natural-labeled products. mdpi.com

A notable development is the use of whole-cell biocatalysts. For instance, the yeast Yarrowia lipolytica has been shown to be an efficient biocatalyst for the synthesis of this compound. mdpi.comresearchgate.netmdpi.com In one study, Y. lipolytica biomass catalyzed the esterification of 3-phenylpropanoic acid with a conversion rate of 95% after 24 hours. researchgate.netmdpi.com This approach offers the advantage of utilizing the entire cell, which can be more cost-effective than using purified enzymes.

Another innovative approach involves the use of Carboxylic Acid Reductase (CAR). nih.gov Traditionally known for converting carboxylic acids to aldehydes, CAR from Mycobacterium marinum has been found to catalyze esterification in aqueous conditions when the typical co-substrate NADPH is replaced with a nucleophilic alcohol. nih.gov This method presents a promising avenue for green esterification in high-water-content environments. nih.gov

The efficiency of biocatalytic systems can be further enhanced by incorporating technologies like ultrasound and vacuum systems. A study on the synthesis of octyl cinnamate (B1238496) demonstrated that a combined ultrasound and vacuum system significantly improved the molar conversion compared to conventional methods. mdpi.com

Biocatalyst SystemSubstratesKey FindingsReference
Yarrowia lipolytica biomass3-phenylpropanoic acid and butanolAchieved 95% conversion after 24 hours. researchgate.netmdpi.com
Novozym® 435 (immobilized lipase)Cinnamic acid and alcoholMore hydrophobic solvent mixtures and lower water activity improved enzyme activity and bioconversion. mdpi.com
Carboxylic Acid Reductase (CAR)Carboxylic acids and alcoholsCatalyzes esterification in aqueous conditions; addition of imidazole (B134444) enhances production. nih.gov
Ultrasound plus vacuum system with lipase (B570770)Methyl cinnamate and octanolResulted in a maximum molar conversion of 93.8% for octyl cinnamate. mdpi.com

Application of Machine Learning and Artificial Intelligence in Reaction Design and Optimization

Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools for accelerating the design and optimization of chemical reactions, including the synthesis of this compound. mdpi.comresearchgate.net These computational approaches can analyze large datasets to identify patterns and predict optimal reaction conditions, significantly reducing the time and resources required for experimental work. whiterose.ac.uk

Response Surface Methodology (RSM) is a statistical technique frequently used in conjunction with experimental designs to model and optimize processes. mdpi.comresearchgate.net For example, in the biocatalytic synthesis of octyl cinnamate, RSM was used to determine the optimal reaction temperature, time, and ultrasound power to achieve maximum molar conversion. mdpi.com The high correlation between the predicted and experimental results demonstrated the success of the RSM model. mdpi.com

Advancements in In Situ Monitoring of Phenylpropanoate Reaction Kinetics

Understanding the kinetics of a reaction is crucial for its optimization and control. mdpi.com Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes by measuring critical process parameters in real-time. mt.comrsc.org This approach is increasingly being applied to the synthesis of esters, enabling a deeper understanding of reaction mechanisms and kinetics. mdpi.comrsc.org

Various spectroscopic techniques are employed for in situ monitoring of esterification reactions. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Compact NMR spectrometers offer a non-destructive method for obtaining structural and quantitative information during a reaction. thermofisher.com The ability to monitor dynamic changes in real-time makes it a valuable tool for tracking the progress of esterification and understanding reaction kinetics. thermofisher.com

Infrared (IR) Spectroscopy: In-line Fourier Transform Infrared (FTIR) spectroscopy is another powerful technique for real-time reaction monitoring. rsc.orgrsc.org It allows for the tracking of the concentration of reactants and products over time, providing valuable data for kinetic analysis. rsc.org

Dielectric Spectroscopy (DS): This technique measures changes in the dielectric properties of the reaction mixture, which can be correlated with the progress of the reaction. acs.org It has been successfully used to monitor the esterification of 4-nitrophenol. acs.org

The data obtained from these in situ monitoring techniques can be used to develop kinetic models that describe the reaction rate as a function of various parameters like temperature, concentration, and catalyst loading. mdpi.comnih.govacs.org These models are essential for process optimization, scale-up, and ensuring consistent product quality. mdpi.commt.com The combination of microreactors with these analytical techniques provides a powerful platform for rapid and efficient kinetic studies. mdpi.comwiley.com

In Situ Monitoring TechniquePrincipleApplication in EsterificationReference
Nuclear Magnetic Resonance (NMR)Measures the magnetic properties of atomic nuclei to provide structural and quantitative information.Monitors dynamic changes in reactant and product concentrations during the reaction. thermofisher.com
Infrared (IR) SpectroscopyMeasures the absorption of infrared radiation by molecules to identify functional groups and quantify concentrations.Tracks the formation of the ester and consumption of reactants in real-time. rsc.orgrsc.org
Dielectric Spectroscopy (DS)Measures the dielectric properties of the reaction mixture, which change as the reaction progresses.Monitors the esterification of phenols. acs.org

Q & A

Q. Table 1: Key Analytical Parameters

MethodTargetDetection LimitReference
GC-MSVolatile impurities0.1 ppm
HPLC-UVNon-volatile byproducts0.05% w/w
¹H NMRStructural confirmation95% purity threshold

Q. How should researchers design safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • Use engineering controls (e.g., fume hoods) to limit airborne exposure, as recommended for esters with aromatic substituents .
  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant aprons, and safety goggles to prevent skin/eye contact. Contaminated clothing must be segregated and professionally decontaminated .
  • Emergency Protocols : Immediate flushing with water for 15+ minutes upon contact, coupled with pH-neutralizing agents for spills .

Q. What are the optimal conditions for synthesizing this compound via esterification?

  • Methodological Answer :
  • Catalyst : Sulfuric acid (0.5–1.0 mol%) under reflux (110–120°C) achieves >85% yield .
  • Solvent-Free Systems : Reduce side reactions (e.g., transesterification) by using stoichiometric ratios of 3-phenylpropanoic acid and butanol (1:1.2 molar ratio) .
  • Reaction Monitoring : Track acid value via titration (<2 mg KOH/g indicates completion) .

Advanced Research Questions

Q. How does this compound participate in microbial degradation pathways, and what analytical methods detect its metabolites?

  • Methodological Answer :
  • Pathway : In Clostridium spp., phenylalanine degradation produces 3-phenylpropanoate, which is further metabolized to 2-hydroxypentadienoate via β-oxidation-like steps . Butyl esters may undergo hydrolysis to 3-phenylpropanoic acid before entering this pathway.
  • Metabolite Detection : LC-MS/MS in negative ion mode (m/z 149 for 3-phenylpropanoate; m/z 129 for phenylacetate) .
  • Stable Isotope Tracing : Use ¹³C-labeled this compound to track carbon flux in microbial cultures .

Q. Table 2: Key Metabolites and Detection Parameters

Metabolitem/z (LC-MS)Retention Time (min)Reference
3-Phenylpropanoate149.088.2
2-Hydroxypentadienoate129.046.7

Q. What computational approaches predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the ester carbonyl (C=O) is a high-LUMO region prone to hydrolysis .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in hexane vs. ethanol) to model reaction kinetics .
  • PubChem Data Integration : Use CID 14598163 (this compound) for accessing precomputed physicochemical properties (logP, pKa) .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

  • Methodological Answer :
  • pH Stability : Hydrolysis accelerates at pH < 3 (acid-catalyzed) and pH > 9 (base-catalyzed). Use buffered solutions (pH 5–7) for storage .
  • Thermal Stability : Decomposition occurs above 150°C. Thermogravimetric Analysis (TGA) shows 5% mass loss at 160°C in nitrogen atmospheres .
  • Kinetic Studies : Fit Arrhenius plots (k vs. 1/T) to determine activation energy (Ea) for hydrolysis .

Data Contradictions and Resolution

  • Issue : reports phenylacetate as a minor byproduct (7.1% yield) versus 3-phenylpropanoate (14.5%) in phenylalanine degradation. This suggests competing pathways (oxidative vs. reductive).
  • Resolution : Use isotope labeling to distinguish pathways and gene knockout models (e.g., fldH mutants in Clostridium) to silence specific enzymes .

Excluded Sources

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